Benzotriazol-1-ylpyrrolidin-1-ylmethanethione
Overview
Description
Benzotriazol-1-ylpyrrolidin-1-ylmethanethione: is an organic compound with the molecular formula C11H12N4S and a molecular weight of 232.30 g/mol . This compound is characterized by the presence of both benzotriazole and pyrrolidine rings linked by a methanethione group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione can be synthesized through a reaction involving benzotriazole and pyrrolidine derivatives. The reaction typically involves the formation of a thioacylating agent, which is then reacted with benzotriazole . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: The process may involve optimization of reaction parameters to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzotriazole ring.
Oxidation and Reduction Reactions: The methanethione group can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzotriazole derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is used as a reagent in organic synthesis, particularly in the formation of thioacylated compounds .
Biology and Medicine: The compound is utilized in proteomics research to study protein interactions and modifications .
Industry: In industrial settings, this compound is used in the synthesis of various organic compounds and materials .
Mechanism of Action
The mechanism of action of Benzotriazol-1-ylpyrrolidin-1-ylmethanethione involves its ability to act as a thioacylating agent. The compound can interact with nucleophiles, leading to the formation of thioacylated products . The benzotriazole ring stabilizes the intermediate species formed during the reaction, facilitating the overall process .
Comparison with Similar Compounds
Benzotriazol-1-ylmethylamine: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidinylmethanethione: Contains the pyrrolidine ring but lacks the benzotriazole moiety.
Uniqueness: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is unique due to the combination of benzotriazole and pyrrolidine rings linked by a methanethione group. This unique structure imparts specific reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
benzotriazol-1-yl(pyrrolidin-1-yl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c16-11(14-7-3-4-8-14)15-10-6-2-1-5-9(10)12-13-15/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAUDFJIDMTIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396450 | |
Record name | (1H-Benzotriazol-1-yl)(pyrrolidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690634-12-9 | |
Record name | (1H-Benzotriazol-1-yl)(pyrrolidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzotriazol-1-ylpyrrolidin-1-ylmethanethione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.